molecular formula C10H19BrO B13538974 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane

1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane

Cat. No.: B13538974
M. Wt: 235.16 g/mol
InChI Key: BBANOPWMGRTATL-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 1-(hydroxymethyl)-1-(2-methoxyethyl)cyclohexane using hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions to ensure complete conversion of the hydroxyl group to a bromomethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 1-(Azidomethyl)-1-(2-methoxyethyl)cyclohexane.

    Oxidation: 1-(Formylmethyl)-1-(2-methoxyethyl)cyclohexane.

    Reduction: 1-(Methyl)-1-(2-methoxyethyl)cyclohexane.

Scientific Research Applications

1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.

    Material Science: It can be utilized in the preparation of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent modification or binding interactions.

Comparison with Similar Compounds

    1-(Chloromethyl)-1-(2-methoxyethyl)cyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-1-(2-ethoxyethyl)cyclohexane: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane is unique due to the combination of its bromomethyl and methoxyethyl groups, which confer specific reactivity and properties. The presence of the bromomethyl group makes it a versatile intermediate for further functionalization, while the methoxyethyl group can influence its solubility and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methoxyethyl)cyclohexane

InChI

InChI=1S/C10H19BrO/c1-12-8-7-10(9-11)5-3-2-4-6-10/h2-9H2,1H3

InChI Key

BBANOPWMGRTATL-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCCCC1)CBr

Origin of Product

United States

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